![molecular formula C19H20BFO3 B2531589 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377607-18-4](/img/structure/B2531589.png)
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .
Molecular Structure Analysis
The molecular structure of boronic esters like “2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is characterized by a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring . The exact molecular structure of this compound would require more specific data or computational modeling for accurate determination.Chemical Reactions Analysis
Boronic esters are known to undergo a variety of chemical reactions. They can participate in Suzuki-Miyaura coupling reactions , Mizoroki-Heck reactions , and intramolecular Nozaki-Hiyama-Kishi reactions . They can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
- Application : Researchers have reported a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was applied to methoxy-protected (−)-Δ8-THC and cholesterol, and it was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This reaction forms pinacol benzyl boronate, a versatile intermediate in organic synthesis .
- Application : The compound participates in the hydroboration of alkyl or aryl alkynes and alkenes using transition metal catalysts. This reaction introduces boron functionality into unsaturated carbon-carbon bonds .
- Application : Phenylboronic acid pinacol ester (a related compound) reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives. This reaction is useful in synthetic chemistry .
- Application : Phenylboronic acid pinacol ester can participate in Suzuki–Miyaura coupling reactions. It serves as a substrate for coupling with various aryl iodides, leading to the formation of biaryl compounds .
- Application : A new spiro[indole-3,3’-pyrrolizine] derivative was synthesized by reacting 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline without any catalyst. The structure of the compound was characterized using spectroscopic techniques .
Catalytic Protodeboronation for Alkene Hydromethylation
Borylation at Benzylic C-H Bonds
Hydroboration of Alkynes and Alkenes
Sulfinamide Derivatives Preparation
Suzuki–Miyaura Coupling
Multicomponent Reaction for Spiro[indole-3,3’-pyrrolizine] Derivatives
Safety and Hazards
Future Directions
The future directions in the research and application of boronic esters like “2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could involve their use in the synthesis of new organic compounds, development of new catalytic reactions, and exploration of their potential applications in areas like medicinal chemistry and materials science .
properties
IUPAC Name |
(4-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-5-13(6-10-15)17(22)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDBJVWOUIWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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